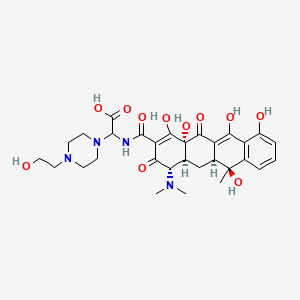
2-Hydroxy-1-Naphthaldehyd-Isonicotinoylhydrazon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AS8351, auch bekannt als NSC51355, ist ein Histon-Demethylase-Inhibitor. Es wurde ausgiebig für seine Fähigkeit untersucht, die Reprogrammierung menschlicher fetaler Lungenfibroblasten zu funktionellen Kardiomyozyten zu induzieren. Diese Verbindung spielt eine bedeutende Rolle bei epigenetischen Modifikationen, indem sie die lysinspezifische Histon-Demethylase 5B (KDM5B) hemmt, die an der Regulation der Genexpression durch Histonmodifikation beteiligt ist .
Wissenschaftliche Forschungsanwendungen
AS8351 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeugverbindung verwendet, um die Mechanismen der Histon-Demethylierung und der epigenetischen Regulation zu untersuchen.
Biologie: Wird bei der Reprogrammierung von Fibroblasten zu Kardiomyozyten eingesetzt und liefert Erkenntnisse über die Zelldifferenzierung und -entwicklung.
Wirkmechanismus
AS8351 übt seine Wirkungen aus, indem es die Aktivität der lysinspezifischen Histon-Demethylase 5B (KDM5B) hemmt. Es konkurriert mit α-Ketoglutarat um die Bindung an das aktive Zentrum des Enzyms und verhindert so die Demethylierung von Histon H3 an Lysin 4 (H3K4). Diese Hemmung führt zur Anhäufung von methylierten Histonen, was die Genexpression verändert und Zellschicksalsentscheidungen beeinflusst .
Wirkmechanismus
Target of Action
The primary target of 2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone (NIH) is intracellular iron . Iron is a crucial element for various biological processes, including oxygen transport, DNA synthesis, and electron transport. By binding to intracellular iron, NIH can influence these processes and exert its effects.
Mode of Action
NIH interacts with its target, intracellular iron, by forming a complex. Two tridentate NIH ligands deprotonate upon coordination to Fe III in a meridional fashion to form a distorted octahedral, high-spin complex . This interaction alters the oxidation state of iron, which can lead to
Biochemische Analyse
Biochemical Properties
2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone has been found to possess anti-neoplastic activity due to its ability to bind intracellular iron . This compound interacts with enzymes and proteins involved in iron metabolism, affecting the biochemical reactions within the cell .
Cellular Effects
The binding of 2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone to intracellular iron influences cell function . It can impact cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell behavior .
Molecular Mechanism
The mechanism of action of 2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone involves its interaction with iron. Two tridentate ligands of this compound deprotonate upon coordination to Fe III, forming a distorted octahedral, high-spin complex . This complex cannot cycle between the Fe II and Fe III states, suggesting that the production of toxic free-radical species is not part of this ligand’s cytotoxic action .
Metabolic Pathways
2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone is involved in metabolic pathways related to iron metabolism . It interacts with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von AS8351 beinhaltet die Reaktion von Isonikotinsäurehydrazid mit 2-Hydroxy-1-Naphthaldehyd. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Ethanol unter Rückflussbedingungen statt. Das Produkt wird dann durch Umkristallisation gereinigt .
Industrielle Produktionsverfahren
Die industrielle Produktion von AS8351 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden für höhere Ausbeuten und Reinheit optimiert. Die Verbindung wird oft in großen Mengen hergestellt und mit fortschrittlichen chromatographischen Verfahren gereinigt, um einen hohen Reinheitsgrad zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
AS8351 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Hydrazid- und Hydroxylgruppen hauptsächlich Substitutionsreaktionen. Es kann auch an Koordinationsreaktionen mit Metallionen aufgrund seiner Fähigkeit teilnehmen, Eisen zu chelatisieren .
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien umfassen Alkylhalogenide und Acylchloride. Die Reaktionen finden typischerweise in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat statt.
Koordinationsreaktionen: AS8351 kann unter milden Bedingungen Komplexe mit Metallionen wie Eisen (Fe2+) und Zink (Zn2+) bilden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Derivate von AS8351 und Metallkomplexe, die unterschiedliche biologische Aktivitäten aufweisen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
GSK-LSD1: Ein selektiver Inhibitor der lysinspezifischen Demethylase 1 (LSD1).
JQKD82: Ein selektiver Inhibitor von KDM5, der die H3K4me3-Spiegel erhöht.
KDM2A/7A-IN-1: Ein selektiver Inhibitor von KDM2A und KDM7A mit potenzieller Antitumoraktivität.
Einzigartigkeit
AS8351 ist einzigartig in seiner Fähigkeit, die Reprogrammierung von Fibroblasten zu Kardiomyozyten zu induzieren, eine Eigenschaft, die bei anderen Histon-Demethylase-Inhibitoren nicht üblich ist. Seine spezifische Hemmung von KDM5B und die daraus resultierenden epigenetischen Modifikationen machen es zu einem wertvollen Werkzeug sowohl in der Grundlagenforschung als auch in der therapeutischen Entwicklung .
Eigenschaften
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-16-6-5-12-3-1-2-4-14(12)15(16)11-19-20-17(22)13-7-9-18-10-8-13/h1-11,21H,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSHHAVECQJKLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=NC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does H2ihnpy interact with metal ions, and what are the structural implications?
A1: H2ihnpy can coordinate with metal ions in two different ways:
- Enol Form (Bridging): In this form, H2ihnpy acts as a tetradentate ligand, binding to the metal center through its phenolic oxygen, enolic oxygen, azomethine nitrogen, and pyridyl nitrogen atoms. This coordination mode is observed in complexes like [MoO(O2) (ihnpy)].2H2O [].
- Keto Form (Monobasic Bidentate): Here, H2ihnpy coordinates to the metal through the phenolic oxygen and azomethine nitrogen atoms. This mode is observed in complexes like K[MoO(O2)2(Hihnpy)] and K(Mo2O2(O2)4(Hihnpy)(H2O)2] [].
Q2: What spectroscopic techniques are useful for characterizing H2ihnpy and its metal complexes?
A2: Several spectroscopic techniques are valuable for studying H2ihnpy and its interactions with metals:
- IR Spectroscopy: Provides information about the functional groups present in the ligand and its coordination mode. For example, shifts in the stretching frequencies of C=O, C=N, and O-H groups can indicate complexation with metal ions [, ].
- EPR Spectroscopy: Useful for characterizing paramagnetic metal complexes. For instance, EPR analysis of a manganese(II) complex with H2ihnpy provided insights into its dimeric nature in solution [].
- UV-Vis Spectroscopy: Helps to identify the electronic transitions within the ligand and the metal complexes. Shifts in absorption bands can indicate complex formation and provide information about the geometry and electronic structure of the complexes [, ].
Q3: What are the potential analytical applications of H2ihnpy?
A: H2ihnpy demonstrates promise as a sensitive and selective reagent for the spectrophotometric determination of metal ions like manganese(II) []. The complex formed between H2ihnpy and Mn(II) exhibits a distinct absorption maximum at 495 nm, enabling its quantification. This method has been successfully applied to determine manganese levels in various samples, including tap water, cement, milk, steel alloys, and plant materials [].
Q4: Has H2ihnpy shown any catalytic activity?
A: Research suggests that a manganese(II) coordination polymer formed with H2ihnpy exhibits catalytic activity in the oxidation of 3,5-di-tert-butyl catechol to its corresponding o-quinone []. This finding opens avenues for exploring the potential of H2ihnpy-based metal complexes as catalysts for other oxidation reactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R)-2-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8,8-trimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-1-[(2S,3S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B605542.png)




![(2E)-N,N-diethyl-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide](/img/structure/B605550.png)

![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605554.png)
